O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine
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Overview
Description
O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a chlorinated methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the chlorinated methylphenyl moiety can interact with hydrophobic pockets in target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A structurally related compound with similar chemical properties.
4-Chloro-3-methylbenzylamine: Another related compound with an amine group instead of a hydroxylamine group.
Uniqueness
O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine is unique due to the presence of both a hydroxylamine group and a chlorinated methylphenyl moiety
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
O-[(4-chloro-3-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3 |
InChI Key |
NHAVHLVFDHOINY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CON)Cl |
Origin of Product |
United States |
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